molecular formula C7H6Cl2N2O B12329613 Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl-

Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl-

Cat. No.: B12329613
M. Wt: 205.04 g/mol
InChI Key: IYCXPKHQUWVDLF-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring, and the presence of chlorine and methyl substituents. Isoxazolo[4,5-c]pyridine derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine. This method yields the desired isoxazolopyridine derivatives with moderate to good yields . Another approach involves the use of Mannich bases in the presence of pyridine, which also results in the formation of isoxazolopyridine compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity starting materials, optimized reaction conditions, and efficient purification techniques, are likely to be employed to ensure the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted isoxazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit enzymes such as Hsp90 and HDAC6, which play crucial roles in cell proliferation and survival . The compound’s ability to modulate these targets makes it a promising candidate for the development of anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl- is unique due to its specific substitution pattern and the presence of chlorine atoms, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

4,6-dichloro-3-methyl-4,5-dihydro-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H6Cl2N2O/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2,7,10H,1H3

InChI Key

IYCXPKHQUWVDLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(NC(=C2)Cl)Cl

Origin of Product

United States

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